molecular formula C21H22N4O4 B2502555 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 433315-63-0

4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2502555
CAS No.: 433315-63-0
M. Wt: 394.431
InChI Key: LTCBEPNLSSBTDB-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine rings can be functionalized to create a wide variety of compounds with different properties .


Molecular Structure Analysis

The compound likely contains a quinolinone structure, a piperazine ring, and a phenyl group. Quinolinones are a type of heterocyclic compound that often have biological activity. Piperazine rings are common in many drugs and can be modified to change the drug’s properties. The phenyl group is a common structural motif in organic chemistry .

Scientific Research Applications

Anticancer Activity

  • Research has demonstrated that compounds structurally similar to 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one show promising anticancer activities. For instance, certain derivatives exhibited anti-proliferative activities against human breast cancer cell lines, with molecular docking studies indicating good binding affinity against Bcl-2 protein, a key player in cancer progression (Parveen et al., 2017).
  • Another study synthesized and evaluated 4-piperazinyl quinolin-2(1H)-one derivatives for anticancer activity, finding that they exhibited higher cytotoxic activity than their precursors and inhibited VEGFR-2, a key receptor in angiogenesis, thus demonstrating potential as antiproliferative agents (Hassan et al., 2021).

Anti-Inflammatory and Analgesic Activities

  • A derivative of 4-piperazin-1-yl quinoline demonstrated significant anti-inflammatory and analgesic activities in in-vitro and in-vivo models, suggesting its potential in treating conditions associated with inflammation and pain (Aboutabl et al., 2020).

Antimicrobial Activity

  • Norfloxacin derivatives containing piperazine moieties, similar in structure to the chemical , have been shown to possess antimicrobial activities, indicating their potential application in combating microbial infections (Menteşe et al., 2013).

Crystal Structure and Stability Analysis

  • The crystal structure and stability of compounds structurally related to 4-piperazin-1-yl quinolines have been studied, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Ullah & Altaf, 2014), (Gendugov et al., 2021).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-15-14-22-10-12-23(13-11-22)19-17-8-4-5-9-18(17)24(16-6-2-1-3-7-16)21(27)20(19)25(28)29/h1-9,26H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCBEPNLSSBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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